molecular formula C20H21NO6 B11166439 2-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid

2-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid

Cat. No.: B11166439
M. Wt: 371.4 g/mol
InChI Key: PDXSMFZCPSLJRO-UHFFFAOYSA-N
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Description

2-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid is a complex organic compound characterized by its unique furochromen structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the furochromen core, followed by the introduction of the acetyl and amino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Halogens, nucleophiles; conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid stands out due to its specific structural features and functional groups, which confer unique chemical and biological properties. Its distinct furochromen core and the presence of acetyl and amino groups make it a versatile compound for various applications.

Biological Activity

2-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid is a complex organic compound with potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₆H₁₄O₅
  • CAS Number : 664366-04-5
  • Molecular Weight : 286.28 g/mol

The structure features a furochromen core with an acetylamino group attached to a butanoic acid moiety, which contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound has shown promise in reducing oxidative stress in cellular models.
  • Neuroprotective Effects : Studies suggest it may protect neuronal cells from apoptosis and promote neural stem cell viability.
  • Anti-inflammatory Activity : It appears to modulate inflammatory pathways and cytokine release.
  • Antioxidant Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
  • Neuroprotection : It activates signaling pathways such as PI3K/Akt, which are crucial for cell survival and proliferation.
  • Inflammatory Modulation : The compound regulates cytokine production, potentially reducing inflammation in various tissues.

Case Studies and Research Findings

StudyFindingsReference
Neuroprotective EffectsDemonstrated significant protection against H₂O₂-induced oxidative injury in neuronal cells.
Anti-inflammatory ActivityInhibited the release of pro-inflammatory cytokines (IL-6, TNF-α) in macrophage models.
Antioxidant ActivityShowed a dose-dependent increase in antioxidant enzyme activity in vitro.

Detailed Research Findings:

  • Neuroprotective Effects :
    • A study on SH-SY5Y cells indicated that treatment with the compound at concentrations of 50 µmol/L significantly reduced apoptosis markers and improved cell viability when exposed to neurotoxic agents .
    • The activation of the Wnt/β-catenin signaling pathway was identified as a key mechanism for promoting neuronal differentiation and survival .
  • Anti-inflammatory Activity :
    • In vitro experiments demonstrated that the compound could significantly reduce the secretion of IL-1β and IL-10 from activated macrophages, suggesting its potential as an anti-inflammatory agent .
    • The modulation of cytokine expression was comparable to established anti-inflammatory drugs .
  • Antioxidant Activity :
    • The compound was found to enhance the activity of superoxide dismutase (SOD) and catalase in cellular assays, indicating its role as an effective antioxidant .

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

2-[[2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C20H21NO6/c1-5-15(19(23)24)21-16(22)7-14-10(3)13-6-12-9(2)8-26-17(12)11(4)18(13)27-20(14)25/h6,8,15H,5,7H2,1-4H3,(H,21,22)(H,23,24)

InChI Key

PDXSMFZCPSLJRO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC(=O)CC1=C(C2=C(C(=C3C(=C2)C(=CO3)C)C)OC1=O)C

Origin of Product

United States

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